molecular formula C12H9BrN2O B182017 N-(4-Bromophenyl)picolinamide CAS No. 14547-73-0

N-(4-Bromophenyl)picolinamide

Cat. No.: B182017
CAS No.: 14547-73-0
M. Wt: 277.12 g/mol
InChI Key: RAJKUZRIZUSGKU-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)picolinamide is a chemical compound with the molecular formula C12H9BrN2O and a molecular weight of 277.12 g/mol It is known for its unique structure, which includes a bromophenyl group attached to a picolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Bromophenyl)picolinamide can be synthesized through several methods. One common approach involves the reaction of 4-bromoaniline with picolinic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more scalable and cost-effective methods. One such method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromophenylboronic acid with picolinamide in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)picolinamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include N-oxides and other oxidized forms.

    Reduction Reactions: Products include amine derivatives and reduced forms of the compound.

Scientific Research Applications

N-(4-Bromophenyl)picolinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)picolinamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways involved in tumor growth .

Comparison with Similar Compounds

N-(4-Bromophenyl)picolinamide can be compared with other similar compounds, such as:

  • N-(4-Chlorophenyl)picolinamide
  • N-(4-Fluorophenyl)picolinamide
  • N-(4-Methylphenyl)picolinamide

Uniqueness

The presence of the bromine atom in this compound imparts unique chemical reactivity and properties compared to its analogs. Bromine is a larger and more polarizable atom than chlorine, fluorine, or methyl groups, which can influence the compound’s reactivity and interactions with other molecules .

Properties

IUPAC Name

N-(4-bromophenyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJKUZRIZUSGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356881
Record name N-(4-Bromophenyl)picolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14547-73-0
Record name N-(4-Bromophenyl)-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14547-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Bromophenyl)picolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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